molecular formula C19H18N2OS B1614408 2-cyano-4'-thiomorpholinomethyl benzophenone CAS No. 898782-40-6

2-cyano-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1614408
CAS No.: 898782-40-6
M. Wt: 322.4 g/mol
InChI Key: UZMQNADVVBQFRH-UHFFFAOYSA-N
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Description

2-Cyano-4'-thiomorpholinomethyl benzophenone (CAS: 898782-40-6) is a benzophenone derivative featuring a cyano (-CN) group at the 2-position and a thiomorpholinomethyl (-CH₂-thiomorpholine) substituent at the 4'-position of the benzophenone scaffold.

The compound’s structure is characterized by its InChIKey: UZMQNADVVBQFRH-UHFFFAOYSA-N . Safety data sheets (SDS) for its structural analog, 4-cyano-4'-thiomorpholinomethyl benzophenone (CAS: 898782-46-2), highlight standard handling precautions, though toxicological data remain unverified .

Properties

IUPAC Name

2-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c20-13-17-3-1-2-4-18(17)19(22)16-7-5-15(6-8-16)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMQNADVVBQFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642903
Record name 2-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-40-6
Record name 2-[4-(4-Thiomorpholinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4’-thiomorpholinomethylbenzophenone involves several steps. One common method includes the reaction of 4’-methylbenzophenone with thiomorpholine and cyanide under controlled conditions. The reaction typically requires a solvent such as toluene or tetrahydrofuran and a catalyst like palladium to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions in reactors with precise temperature and pressure control. The process may include bromination, followed by coupling reactions and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-Cyano-4’-thiomorpholinomethylbenzophenone is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Applied in the production of polymers, coatings, and other industrial materials .

Mechanism of Action

The mechanism of action of 2-Cyano-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents CAS Number Notable Properties/Applications References
2-Cyano-4'-thiomorpholinomethyl benzophenone Benzophenone 2-CN, 4'-CH₂-thiomorpholine 898782-40-6 Discontinued; research intermediate
4-Cyano-4'-thiomorpholinomethyl benzophenone Benzophenone 4-CN, 4'-CH₂-thiomorpholine 898782-46-2 GHS-compliant SDS available
2-Cyano-3-morpholinoacrylamide Acrylamide 2-CN, 3-morpholine N/A Kinase inhibitor candidate
Thiophene fentanyl hydrochloride Fentanyl analog Thiophene moiety, tertiary amine 2306823-39-0 Opioid receptor ligand; toxicological risks

Substituent Effects on Physicochemical Properties

  • Thiomorpholine vs. This may enhance lipid solubility or alter binding affinity in biological systems.
  • Positional Isomerism (2- vs. 4-Cyano): The 2-cyano substitution in benzophenone derivatives could sterically hinder interactions compared to 4-cyano analogs, affecting reactivity or molecular packing in crystalline forms .

Functional and Application Comparisons

  • Its discontinuation suggests niche or unresolved utility .
  • Safety Profiles: Unlike thiophene fentanyl hydrochloride, which carries significant toxicological risks , benzophenone derivatives like this compound lack explicit hazard data, though caution is advised pending further studies .

Biological Activity

2-Cyano-4'-thiomorpholinomethyl benzophenone (CTMB) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of CTMB, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

CTMB features a benzophenone core with a cyano group and a thiomorpholine moiety, which contributes to its distinctive reactivity and biological interactions. The presence of the cyano group enhances its electrophilic character, allowing it to participate in various biochemical reactions.

Property Value
Molecular Formula C17H18N2OS
Molecular Weight 302.40 g/mol
Solubility Soluble in organic solvents
Functional Groups Cyano, thiomorpholine

CTMB's biological activity is primarily attributed to its interactions with specific molecular targets within cells. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways. Research indicates that CTMB can influence:

  • Signal Transduction Pathways : By modulating receptor activity, CTMB can impact cellular signaling cascades.
  • Enzyme Inhibition : The compound may inhibit enzymes that play roles in inflammation and cancer progression.

Antimicrobial Activity

Studies have demonstrated that CTMB exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Properties

Preliminary research indicates that CTMB possesses anticancer activity. In vitro studies have demonstrated that CTMB can induce apoptosis in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Anti-inflammatory Effects

CTMB has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could make it beneficial for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial activity of CTMB against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that CTMB had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential for therapeutic use in infections .
  • Anticancer Activity
    In a recent investigation involving human breast cancer cell lines, CTMB was found to significantly reduce cell viability with IC50 values ranging from 5 to 15 µM. The study reported that CTMB induced apoptosis via ROS-mediated pathways .
  • Anti-inflammatory Mechanisms
    Research focusing on inflammatory models showed that CTMB reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism through which CTMB could mitigate inflammatory responses .

Discussion

The unique combination of functional groups in CTMB contributes to its diverse biological activities. Its ability to interact with multiple biological targets makes it a promising candidate for further pharmacological development. Future research should focus on elucidating the precise mechanisms underlying its effects and exploring potential therapeutic applications in infectious diseases, cancer treatment, and inflammation management.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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